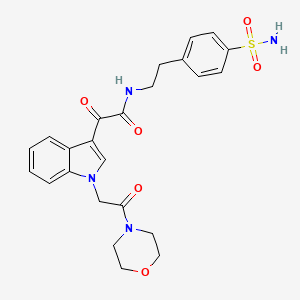

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-sulfamoylphenethyl)acetamide

Description

This compound is a synthetic small molecule characterized by a central indole scaffold substituted with a morpholino-2-oxoethyl group at the N1 position and a 2-oxoacetamide moiety linked to a 4-sulfamoylphenethyl group at the C3 position.

Properties

IUPAC Name |

2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-[2-(4-sulfamoylphenyl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O6S/c25-35(32,33)18-7-5-17(6-8-18)9-10-26-24(31)23(30)20-15-28(21-4-2-1-3-19(20)21)16-22(29)27-11-13-34-14-12-27/h1-8,15H,9-14,16H2,(H,26,31)(H2,25,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPQBJAXVJYWIAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-sulfamoylphenethyl)acetamide typically involves multi-step organic synthesis. The key steps often include the formation of the indole core, attachment of the morpholine ring, and introduction of the sulfamoylphenethyl group. Reaction conditions involve controlled temperature, pH, and the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis pathway is optimized to maximize efficiency and reduce costs. This includes the use of automated reactors for precise control of reaction conditions, high-throughput purification techniques like column chromatography, and stringent quality control measures to ensure consistency across batches.

Chemical Reactions Analysis

Types of Reactions it Undergoes

Oxidation: : The compound can undergo oxidation reactions, primarily at the indole core, leading to the formation of various oxidative derivatives.

Reduction: : Reductive transformations can modify the morpholine or sulfamoyl groups.

Substitution: : The presence of reactive functional groups allows for substitution reactions, particularly on the phenethyl and indole moieties.

Common Reagents and Conditions Used in These Reactions

Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: : Typical reducing agents are sodium borohydride and lithium aluminum hydride.

Substitution: : Halogenating agents like chlorine or bromine, along with nucleophiles such as amines or thiols, are frequently used.

Major Products Formed from These Reactions

The major products depend on the specific reaction conditions and reagents. Oxidation can yield various oxo-derivatives, reduction can generate hydrogenated analogs, and substitution reactions produce a range of substituted indole and phenethyl derivatives.

Scientific Research Applications

2-(1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-sulfamoylphenethyl)acetamide has wide-ranging applications in scientific research:

Chemistry: : Used as a building block in the synthesis of more complex molecules and for studying reaction mechanisms.

Biology: : Serves as a probe in biochemical assays and enzyme studies, particularly in understanding molecular interactions involving indole and sulfamoyl groups.

Medicine: : Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry: : Employed in the synthesis of advanced materials and as a component in certain pharmaceutical formulations.

Mechanism of Action

The mechanism by which 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-sulfamoylphenethyl)acetamide exerts its effects is multifaceted:

Molecular Targets: : It interacts with specific enzymes and receptors, influencing biochemical pathways.

Pathways Involved: : The compound can modulate pathways related to cell proliferation, apoptosis, and signal transduction, making it significant in cancer research and drug development.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

- Morpholine vs. Azepane: The target compound’s morpholino group (6-membered ring) likely offers better solubility and metabolic stability compared to the azepane (7-membered ring) in , which may exhibit slower ring-opening kinetics .

- Sulfamoylphenethyl vs. Fluorobenzyl : The 4-sulfamoylphenethyl group in the target compound could mimic sulfonamide drugs (e.g., antibacterial or carbonic anhydrase inhibition), whereas the 4-fluorobenzyl group in ’s analog may enhance blood-brain barrier penetration .

- Thioacetamide vs.

Antimicrobial Activity

- Target Compound: No direct antimicrobial data is provided, but the sulfamoyl group aligns with sulfonamide antibiotics (e.g., sulfamethoxazole), suggesting possible inhibition of dihydropteroate synthase .

- Analog from : N-(2-(tert-butyl)phenyl)-2-(1H-indol-3-yl)-2-oxoacetamide derivatives showed moderate antimicrobial activity, with MIC values of 8–32 µg/mL against Staphylococcus aureus .

- Analog from : The thioacetamide derivative demonstrated enhanced activity against Gram-negative bacteria due to increased membrane permeability .

Structure-Activity Relationship (SAR) Insights

- Morpholine Substitution: The morpholino group enhances solubility and hydrogen-bonding capacity, critical for target engagement in polar active sites (e.g., enzymes) .

- Sulfamoyl Group : The 4-sulfamoylphenethyl moiety may confer selectivity for sulfonamide-binding proteins, though its bulky nature could reduce cell permeability compared to smaller groups like fluorobenzyl .

- Indole Core : The planar indole scaffold facilitates π-π stacking with aromatic residues in biological targets, a feature shared across all analogs .

Biological Activity

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-sulfamoylphenethyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features an indole core, a morpholino group, and a sulfonamide linkage, which may contribute to its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , and it possesses a unique arrangement of functional groups that may confer specific biological activities. The presence of the morpholino moiety and the sulfonamide group are particularly noteworthy as they often enhance the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C23H30N4O5S |

| Molecular Weight | 442.5 g/mol |

| CAS Number | 872855-59-9 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties by modulating pathways involved in cell proliferation and inflammation. The exact mechanism involves binding to target proteins, which alters their activity and influences cellular processes.

Anticancer Properties

Research indicates that compounds similar to this compound can inhibit cancer cell proliferation. For instance, studies on related indole derivatives have shown promising results in reducing tumor growth through the inhibition of specific signaling pathways associated with cancer progression.

Anti-inflammatory Effects

The sulfonamide group within the compound is known for its anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, thus potentially alleviating conditions characterized by excessive inflammation.

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this molecule:

- In vitro Studies : Investigations into the effects of related compounds on various cancer cell lines have demonstrated significant reductions in cell viability at certain concentrations, indicating potential anticancer effects.

- Receptor Binding Studies : Molecular docking studies have suggested that this compound may selectively bind to sigma receptors, which are implicated in pain modulation and neuroprotection .

- Toxicity Assessments : Toxicological evaluations indicate low toxicity profiles for similar compounds, making them candidates for further development in therapeutic applications .

Q & A

Q. What computational tools are recommended for predicting metabolite formation and toxicity?

- Answer :

- ADMET Predictors : Software like Schrödinger’s QikProp estimates metabolic sites (e.g., morpholino ring oxidation) .

- CYP450 Docking : Glide or GOLD simulations predict interactions with CYP3A4/2D6 .

- ToxCast Database : Screen for off-target effects using EPA’s high-throughput toxicology data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.